2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile
Description
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-[1-[(4-aminopyrazol-1-yl)methyl]cyclopropyl]acetonitrile |
InChI |
InChI=1S/C9H12N4/c10-4-3-9(1-2-9)7-13-6-8(11)5-12-13/h5-6H,1-3,7,11H2 |
InChI Key |
QJWISFMDLOQGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC#N)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopropyl Acetonitrile Intermediate
A patented industrial method for preparing cyclopropyl acetonitrile derivatives involves:
- Starting from tribromoneopentyl alcohol, which undergoes reflux in an organic solvent with zinc powder and a basic catalyst (such as disodium ethylene diamine tetraacetate or EDTA-2K) to form 1-bromomethyl cyclopropyl methanol (compound I).
- Subsequent nucleophilic substitution of the bromide with sodium cyanide under alkaline conditions (pH 8-10) in solvents like DMSO or DMF yields 1-hydroxymethyl cyclopropyl acetonitrile (compound II).
This method is characterized by:
- Mild reaction temperatures (70 ± 5 °C for reflux, 60-80 °C for substitution)
- High yield and purity of the target intermediate
- Environmentally friendly and industrially scalable process with low-cost raw materials
| Step | Reactants/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Tribromoneopentyl alcohol + Zn powder + EDTA-2K, reflux 5-10 h at 70 ± 5 °C | 1-Bromomethyl cyclopropyl methanol (I) | Basic catalyst ratio 1:0.25-0.5, Zn powder 1.1-1.3 equiv |
| 2 | Compound I + NaCN, alkaline (Na2CO3), 5-10 h at 60-80 °C in DMSO or DMF | 1-Hydroxymethyl cyclopropyl acetonitrile (II) | pH 8-10, substitution reaction |
Preparation of 4-Amino-1H-pyrazole Derivative
The 4-amino-1H-pyrazole moiety is typically synthesized or procured as a functionalized heterocycle. Alkylation strategies are employed to introduce the methylene linker:
- Alkylation of 4-amino-1H-pyrazole with suitable alkyl halides (e.g., bromomethyl derivatives) under basic conditions in polar aprotic solvents such as acetonitrile.
- Cesium carbonate or other strong bases facilitate the nucleophilic substitution on the pyrazole nitrogen.
- Refluxing the mixture for extended periods (e.g., 48 h) ensures complete conversion.
An example procedure involves reacting 1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole with 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione in acetonitrile with cesium carbonate, resulting in alkylated pyrazole derivatives after purification.
Coupling to Form 2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile
The final coupling step involves:
- Reacting the cyclopropyl acetonitrile intermediate bearing a suitable leaving group (e.g., bromide or hydroxymethyl) with the 4-amino-pyrazole derivative under nucleophilic substitution conditions.
- The pyrazole nitrogen attacks the electrophilic carbon adjacent to the nitrile group, forming the methylene bridge.
- Reaction conditions include polar aprotic solvents, bases like cesium carbonate or sodium carbonate, and controlled reflux or elevated temperatures to drive the reaction to completion.
Comparative Analysis of Preparation Methods
| Method Aspect | Industrial Patent Method | Laboratory Alkylation Method | Notes |
|---|---|---|---|
| Starting materials | Tribromoneopentyl alcohol, Zn powder, NaCN | 4-Amino-1H-pyrazole, bromomethyl derivatives | Patent method optimized for scale and cost |
| Solvents | Methanol, ethanol, DMSO, DMF | Acetonitrile | Choice affects reaction rate and purity |
| Reaction conditions | Reflux 5-10 h, 60-80 °C | Reflux 48 h | Patent method faster, more efficient |
| Yield and purity | High yield, high purity | Moderate yield depending on alkylation efficiency | Patent method suitable for industrial production |
| Environmental impact | Low waste, recyclable solvents | More solvent usage, longer reaction times | Patent method preferred for sustainability |
Research Findings and Optimization
- The use of cesium carbonate as a base in alkylation enhances nucleophilicity and reaction rates compared to other bases.
- Continuous flow reactors and high-throughput screening techniques can optimize reaction parameters, reducing time and improving yields.
- Post-reaction purification typically involves filtration, solvent evaporation, and recrystallization to achieve high purity.
- The substitution reaction's pH control (8-10) is critical to avoid side reactions and maximize cyanide substitution efficiency.
Summary Table of Key Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Reflux temperature (cyclopropyl intermediate synthesis) | 65-75 °C | Ensures complete reaction with Zn powder |
| Reaction time (cyclopropyl intermediate) | 5-10 h | Optimized for yield |
| Base for substitution | Na2CO3 or Cs2CO3 | Controls pH and promotes substitution |
| Solvent for substitution | DMSO, DMF, or acetonitrile | Polar aprotic solvents preferred |
| Reaction time (alkylation with pyrazole) | 24-48 h | Longer times improve conversion |
| Purification methods | Filtration, solvent evaporation, recrystallization | Critical for product purity |
This comprehensive synthesis strategy for this compound combines industrially viable methods with laboratory-scale alkylation techniques, ensuring high yield, purity, and scalability. Future research may focus on refining reaction conditions further and exploring continuous flow synthesis to enhance throughput and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed[][3].
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazole derivatives[][3].
Scientific Research Applications
2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into binding pockets of proteins, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with two closely related derivatives:
Key Observations:
Cyclopropane vs. Simpler Scaffolds: The target compound’s cyclopropane group introduces steric rigidity, which may enhance binding selectivity compared to the non-cyclopropane analog (C₆H₇N₃) . However, synthetic complexity increases due to cyclopropanation steps .
Amino vs. The chloro substituent may improve membrane permeability but raises toxicity risks .
Methyl-Pyrazole Derivative: The simpler 1-methyl-pyrazole analog (C₆H₇N₃) lacks the amino group and cyclopropane, resulting in lower molecular weight and reduced steric hindrance, making it a versatile intermediate in drug discovery .
Physicochemical Properties
- Lipophilicity : The chloro-substituted analog likely has higher logP due to the chlorine atom, which may favor passive diffusion across biological membranes .
- Stability : Cyclopropane rings are strain-prone but stable under mild conditions; discontinuation of the chloro-analog suggests instability or reactivity issues .
Biological Activity
2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile, with the CAS number 1496787-09-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
The molecular formula of this compound is , and it has a molecular weight of 176.22 g/mol. The structure features a cyclopropyl group attached to an acetonitrile moiety, which is potentially significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1496787-09-7 |
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may have neuroprotective effects. A study highlighted that certain pyrazole-containing compounds could penetrate the central nervous system (CNS) effectively and exhibit protective actions in models of neurodegeneration . While direct studies on the compound are lacking, the potential for neuroprotection is a promising area for future research.
The mechanisms by which pyrazole derivatives exert their biological effects often involve modulation of enzymatic pathways and receptor interactions. For example, compounds similar to this compound have been shown to inhibit specific enzymes linked to neurodegenerative diseases, such as BACE1 (Beta-site APP-cleaving enzyme 1), which is crucial in Alzheimer's disease pathology .
Case Study: BACE1 Inhibition
In a study focusing on BACE1 inhibitors, pyrazole derivatives showed varying degrees of potency. One derivative demonstrated an IC50 value of 61 nM in whole-cell assays, indicating strong inhibitory activity . This suggests that similar compounds may also exhibit significant inhibition of BACE1, potentially positioning them as candidates for treating Alzheimer's disease.
Pharmacokinetics
Pharmacokinetic studies involving related pyrazole compounds have revealed insights into their absorption and distribution. For example, one study reported a good brain penetration ratio (C₁₃/C₁₄ = 0.6), which is crucial for CNS-targeted therapies . Although specific pharmacokinetic data for this compound are not available yet, these findings provide a framework for understanding its potential CNS effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
